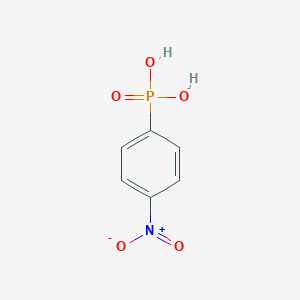

(4-Nitrophenyl)phosphonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO5P/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWCNKVANCTCAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176147 | |

| Record name | 4-Nitrophenyl phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2175-86-2 | |

| Record name | P-(4-Nitrophenyl)phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2175-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002175862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (p-Nitrophenyl)phosphonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrophenyl phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations

Advanced Synthesis of (4-Nitrophenyl)phosphonic Acid and its Derivatives

The synthesis of this compound and its ester derivatives is a significant area of research due to their utility as intermediates in organic synthesis and as substrates in biochemical studies. Various synthetic strategies have been developed to introduce the phosphonate (B1237965) functionality onto the nitro-substituted aromatic ring.

Direct phosphonylation methods aim to form the C–P bond in a single step from a suitable nitroaromatic precursor. While challenging, some protocols have been developed. For instance, the phosphonylation of N-phenyltetrahydroisoquinolines has been achieved in microdroplets without a catalyst, showcasing a rapid and environmentally friendly approach. acs.org This method demonstrates high yields in short reaction times. acs.org Another approach involves the one-pot lithiation of a heteroaromatic compound followed by phosphonylation with diethyl chlorophosphite and subsequent oxidation. mdpi.com This method is effective for substrates that can undergo direct lithiation. mdpi.com

A common and widely applicable method for obtaining phosphonic acids is the hydrolysis of their corresponding phosphonate esters. nih.govnih.gov This transformation can be accomplished under both acidic and basic conditions. nih.govnih.gov

Acid-Catalyzed Hydrolysis:

Concentrated hydrochloric acid (HCl) is frequently employed for the hydrolysis of dialkyl phosphonates, typically at reflux for several hours. beilstein-journals.org The general reaction is depicted below:

Reaction: Dialkyl (4-nitrophenyl)phosphonate + H₂O --(HCl, reflux)--> this compound + 2 ROH

The hydrolysis of phosphonates can also be catalyzed by other strong acids like perchloric acid (HClO₄). mdpi.com The rate of hydrolysis is influenced by the acid concentration. mdpi.com For some substrates, there is an optimal acid concentration for achieving the maximum reaction rate. mdpi.com

Base-Catalyzed Hydrolysis:

Alkaline hydrolysis, often using sodium hydroxide (B78521) (NaOH), is another effective method. acs.org The reaction of p-nitrophenyl methylphosphonic acid with hydroxide ions proceeds via nucleophilic attack at the phosphorus center. acs.org The rate of hydrolysis is dependent on the hydroxide ion concentration. acs.org

Enzymatic Hydrolysis:

Certain enzymes can catalyze the hydrolysis of phosphonate esters with high specificity. For example, 5'-nucleotide phosphodiesterase has been shown to efficiently hydrolyze 4-nitrophenyl monoesters of phenylphosphonic acid. nih.gov This enzymatic approach offers mild reaction conditions and high efficiency. nih.gov In fact, under saturating conditions, the rate of hydrolysis of phosphonate esters by this enzyme is greater than that of more conventional substrates. nih.gov

Table 1: Comparison of Hydrolysis Methods for Phosphonate Esters

| Hydrolysis Method | Reagents/Catalysts | Conditions | Advantages | Disadvantages/Considerations |

|---|---|---|---|---|

| Acid-Catalyzed | Concentrated HCl, HBr, HClO₄ | Reflux | General applicability, straightforward work-up | Harsh conditions may not be suitable for sensitive substrates |

| Base-Catalyzed | NaOH, KOH | Varies (e.g., reflux) | Effective for many substrates | Potential for side reactions with base-sensitive functional groups |

| Enzymatic | 5'-Nucleotide phosphodiesterase | Mild (e.g., 37 °C) | High specificity, mild conditions, high efficiency nih.gov | Enzyme availability and cost, substrate specificity |

Nucleophilic aromatic substitution (SNAr) provides a powerful route to arylphosphonates. In this type of reaction, a nucleophile displaces a leaving group on an aromatic ring that is activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The nitro group (NO₂) is a strong electron-withdrawing group, which makes the aromatic ring of compounds like 1-halo-4-nitrobenzenes susceptible to nucleophilic attack, particularly at the ortho and para positions relative to the nitro group. wikipedia.orgmasterorganicchemistry.com

The general mechanism involves the attack of a phosphorus nucleophile, such as a phosphite (B83602) anion, on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org Subsequent loss of the leaving group (e.g., a halide) restores the aromaticity and yields the arylphosphonate.

Reaction: 1-Halo-4-nitrobenzene + P(OR)₃ → Dialkyl (4-nitrophenyl)phosphonate + RX

This reaction is a key step in the Michaelis-Arbuzov reaction, which is a widely used method for forming carbon-phosphorus bonds.

Reductive strategies can be employed to synthesize related compounds, although direct reductive phosphonylation of nitroarenes is less common. More frequently, the nitro group is reduced to an amino group, which can then be further functionalized. However, related reductive processes involving nitroarenes are well-documented. For instance, the selective partial reduction of nitroarenes to N-arylhydroxylamines can be achieved using catalysts like phosphine (B1218219) oxide-decorated ruthenium nanoparticles. whiterose.ac.uk Furthermore, the reduction of nitroaromatics is a critical step in the synthesis of various fine chemicals. mdpi.com While not a direct phosphonylation, these reductive methods highlight the reactivity of the nitro group and its potential for transformation into other functional groups that could then be subjected to phosphonylation. The reduction of nitroarenes can also be a key step in the synthesis of phosphamides through the reductive coupling of nitroarenes with phosphine oxides. researchgate.net

Chemical Reactivity of the Phosphonic Acid Moiety

The phosphonic acid group is a key functional moiety that dictates much of the chemical behavior of this compound. Its reactivity is centered on the phosphorus atom and the acidic protons.

The hydrolysis of derivatives of phosphonic acids, such as phosphonate esters and phosphonamides, is a fundamental reaction. As discussed in section 2.1.2, the hydrolysis of phosphonate esters is a primary method for the synthesis of the parent phosphonic acid. nih.govnih.gov The mechanism of this hydrolysis can be influenced by pH. acs.org In neutral solution, nucleophilic attack by water on p-nitrophenyl methylphosphonic acid has been observed. acs.org In basic media, the reaction proceeds through nucleophilic attack by the hydroxide ion at the phosphorus atom. acs.org

The non-enzymatic hydrolysis of p-nitrophenyl phosphate (B84403), a related compound, has been studied across a range of pH values. cdnsciencepub.com The reaction is first-order with respect to the phosphate ester, and its rate is significantly influenced by the ionic species of the ester present in the solution at a given pH. cdnsciencepub.com

Substitution Reactions Leading to Functionalized Phosphonic Acids

The this compound framework can undergo substitution reactions, primarily involving the phosphonic acid group or the aromatic ring. While direct substitution on the phosphonic acid (P-C) bond is challenging, the hydroxyl groups of the phosphonic acid are readily substituted during esterification or conversion to phosphonochloridates.

A key transformation of the aromatic ring is nucleophilic aromatic substitution (NAS). The presence of the strongly electron-withdrawing nitro group makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. This effect is most pronounced at the ortho and para positions relative to the nitro group. In the case of this compound, a suitable leaving group at the ortho or para position would be readily displaced by a nucleophile. While the parent compound lacks a leaving group other than the nitro group itself, derivatives such as halo-substituted nitrophenyl phosphonic acids are precursors for such reactions. The nitro group itself can be replaced by other functional groups under specific reaction conditions, although this is a less common transformation. masterorganicchemistry.com

Esterification of Phosphonic Acids

The esterification of this compound is a fundamental transformation that yields phosphonate esters, which are often more soluble in organic solvents and can serve as intermediates for further reactions. The process can be controlled to produce either monoesters or diesters.

A straightforward and selective method for the esterification of phosphonic acids, including aromatic variants, utilizes orthoacetates as both reagent and solvent. researchgate.net For instance, reacting this compound with triethyl orthoacetate can yield the corresponding monoethyl or diethyl phosphonate. The selectivity is highly dependent on the reaction temperature. At lower temperatures (e.g., 30 °C), the reaction favors the formation of the monoester, while higher temperatures promote the formation of the diester. researchgate.net

Another common method involves the condensation of the phosphonic acid with an alcohol in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC). google.comnih.gov This approach is widely used in the synthesis of more complex esters. Additionally, phosphonate diesters can be synthesized and then selectively dealkylated to produce monoesters. For example, a dimethyl phosphonate can be treated with a reagent like trimethylsilyl (B98337) bromide (TMSBr) to selectively cleave one of the methyl ester groups. google.com

Table 1: General Methods for Esterification of this compound

| Method | Reagents | Product Selectivity | Reference |

| Orthoacetate Method | Triethyl orthoacetate | Temperature-dependent (Low temp: Monoester; High temp: Diester) | researchgate.net |

| DCC Coupling | Alcohol, Dicyclohexylcarbodiimide (DCC) | Mono- or Di-ester depending on stoichiometry | google.comnih.gov |

| Selective Demethylation | Dimethyl phosphonate, Trimethylsilyl bromide (TMSBr) | Monoester | google.com |

Formation of Phosphoramidates from Phosphonic Acid Precursors

Phosphoramidates, which contain a phosphorus-nitrogen bond, are significant derivatives of phosphonic acids, particularly in the context of medicinal chemistry and the synthesis of prodrugs (ProTides). nih.gov The synthesis of phosphoramidates from this compound typically begins with the activation of the phosphonic acid.

A common and effective strategy involves the conversion of the phosphonic acid into a more reactive intermediate, such as a phosphonochloridate. This is often achieved by treating this compound with a chlorinating agent like thionyl chloride (SOCl₂). nih.gov The resulting (4-Nitrophenyl)phosphonic dichloride is a highly reactive species that can then be treated with an amine to form the desired phosphonodiamidate, or sequentially with an alcohol/phenol and then an amine to yield a phosphoramidate (B1195095) ester.

The general sequence can be outlined as follows:

Activation: this compound is reacted with thionyl chloride to form (4-Nitrophenyl)phosphonic dichloride.

Amidation: The phosphonic dichloride is then reacted with a primary or secondary amine. Depending on the stoichiometry, this can lead to a phosphonamidic chloride or a phosphonodiamidate. For the synthesis of phosphoramidate esters, the dichloride is first reacted with an alcohol (often a phenol) to give a phosphonochloridate ester, which is then reacted with an amine. nih.govnih.gov

This methodology allows for the introduction of a wide variety of amino groups, including amino acid esters, which is a key step in the synthesis of many biologically active compounds. nih.gov

Reactivity of the Nitro Group and Aromatic Ring

Reduction Reactions of the Nitro Group

The nitro group of this compound is readily reduced to an amino group, yielding (4-Aminophenyl)phosphonic acid. This transformation is one of the most important reactions of this compound, as it provides a route to a bifunctional molecule with both an acidic phosphonic acid group and a basic amino group. (4-Aminophenyl)phosphonic acid is a valuable building block for the synthesis of polymers, dyes, and biologically active molecules.

The reduction can be accomplished using a variety of standard reducing agents. Catalytic hydrogenation is a common and clean method, typically employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Other effective reducing systems include metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or tin(II) chloride (SnCl₂). mit.edu

Table 2: Common Reagents for the Reduction of the Nitro Group

| Reagent/System | Conditions | Product |

| H₂/Pd-C | Hydrogen gas, solvent (e.g., ethanol, ethyl acetate) | (4-Aminophenyl)phosphonic acid |

| Sn/HCl | Concentrated hydrochloric acid | (4-Aminophenyl)phosphonic acid |

| Fe/HCl or Fe/NH₄Cl | Acidic or neutral aqueous solution, heat | (4-Aminophenyl)phosphonic acid |

| SnCl₂·2H₂O | Solvent (e.g., ethanol), heat | (4-Aminophenyl)phosphonic acid |

Aromatic Functionalization Strategies

Further functionalization of the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is challenging. lkouniv.ac.inwikipedia.org Both the nitro group (-NO₂) and the phosphonic acid group (-PO₃H₂) are electron-withdrawing and act as deactivating groups, making the aromatic ring less reactive towards electrophiles than benzene (B151609). lkouniv.ac.inlibretexts.org

Furthermore, both substituents are meta-directing. This means that any incoming electrophile would be directed to the positions meta to both groups. In the case of this compound, the positions ortho to the phosphonic acid group are meta to the nitro group, and the positions ortho to the nitro group are meta to the phosphonic acid group. All available positions on the ring (2, 3, 5, and 6) are meta to one of the deactivating groups, and therefore, electrophilic substitution requires harsh reaction conditions and often results in low yields.

Due to these electronic effects, functionalization strategies for this molecule typically focus on reactions of the existing nitro and phosphonic acid groups, as described in the preceding sections, rather than direct C-H functionalization of the aromatic ring. mit.eduacs.org

Iii. Spectroscopic and Computational Characterization

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structural features of phosphonic acids. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and X-ray diffraction offer complementary information, from atomic-level connectivity to the macroscopic crystal lattice.

NMR spectroscopy is a cornerstone technique for the structural analysis of organophosphorus compounds. researchgate.net The presence of NMR-active nuclei like 31P, 1H, and 13C allows for a thorough investigation of the molecular framework of (4-Nitrophenyl)phosphonic acid and its derivatives.

31P NMR is a highly effective and widely used spectroscopic probe for studying the structure and chemical environment of phosphorus-containing compounds. researchgate.net The chemical shift of the phosphorus nucleus is sensitive to its oxidation state, bonding, and coordination.

In studies of 4-nitrophenyl phosphate (B84403) (NPP), a closely related compound, the 31P NMR signal for the free molecule appears at -1.25 ppm. rsc.org Upon interaction with other chemical species, such as a dimeric tetrazirconium(IV) Wells–Dawson polyoxometalate, this peak can experience a downfield shift, indicating direct interaction between the phosphate group and the metal center. rsc.org For monitoring hydrolysis reactions, a phosphoric acid standard is often used, which presents a peak at 0.0 ppm. rsc.org

Furthermore, 31P NMR is employed to differentiate between enantiomers of chiral phosphorus compounds. Using chiral solvating agents like N-Fmoc-N'-Boc-L-tryptophan, it is possible to induce separate 31P signals for different enantiomers, with chemical shift separations reported in the parts-per-billion (ppb) range. scispace.com This technique is crucial for determining the enantiomeric purity of chiral phosphonates and phosphinates.

Table 1: Selected 31P NMR Chemical Shifts for this compound Derivatives and Related Compounds

| Compound/Species | Chemical Shift (δ) ppm | Context/Solvent | Reference |

|---|---|---|---|

| 4-Nitrophenyl phosphate (NPP) | -1.25 | Free in solution (pD 6.4) | rsc.org |

| Methyl paraoxon (B1678428) (MP) | -4.5 | Reaction monitoring | rsc.org |

| Methyl 4-nitrophenyl phosphate (M4NP) | -4.2 | Reaction product | rsc.org |

| NCN-pincer platinum phosphonate (B1237965) | 27.63 | CDCl₃ | uu.nl |

1H and 13C NMR spectra provide critical information about the carbon-hydrogen framework of the molecule. The aromatic protons of the 4-nitrophenyl group typically appear as a set of doublets due to ortho- and meta-coupling, a characteristic pattern for para-substituted benzene (B151609) rings.

In a related NCN-pincer platinum complex containing a phosphonate group, the aromatic protons are observed as a doublet at δ = 7.06 ppm with a 3JH,P coupling constant of 12.82 Hz. uu.nl The 1H NMR spectrum for lithium methyl 4-nitrophenyl phosphate has also been reported. rsc.org 13C NMR provides data on the carbon skeleton. For a related ethyl N,N,N',N'-tetramethylphosphorodiamidite, the carbons of the ethyl group show distinct signals with coupling to the phosphorus atom. uu.nl While specific spectral data for this compound is not detailed in the provided sources, analysis of its derivatives demonstrates the utility of these techniques in confirming the structure of the nitrophenyl moiety and its connection to the phosphorus center.

Table 2: Selected 1H and 13C NMR Data for a Related Phosphonate Compound

| Nucleus | Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment | Compound | Reference |

|---|---|---|---|---|---|

| 1H | 7.06 | 3JH,P = 12.82 | ArH | NCN-pincer platinum phosphonate | uu.nl |

| 1H | 3.92 | - | CH₂O | NCN-pincer platinum phosphonate | uu.nl |

| 1H | 1.21 | 3JH,H = 6.96 | CH₃CH₂O | NCN-pincer platinum phosphonate | uu.nl |

| 13C | 64.5 | 2JC,P = 6.0 | CH₂O | Ethyl N,N,N',N'-tetramethylphosphorodiamidite | uu.nl |

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups within a molecule. The IR spectrum of 4-nitrophenyl phosphate is used as a standard for confirming the material's identity. thermofisher.com For the related compound bis(4-nitrophenyl)phosphoric acid, IR spectra have been recorded from solid samples prepared as split mulls. nist.gov

Raman spectroscopy, particularly when enhanced by surface-adsorption techniques (SERS), offers detailed vibrational information. Studies on phenyl phosphonic acid, a structural analog, have identified key vibrational modes using SERS. acs.org The most prominent peaks correspond to the C-C-C stretching of the aromatic ring (around 1001 cm⁻¹) and the P-C stretch (around 719 cm⁻¹). acs.org Research on m-nitrophenylphosphonic acid has also demonstrated the successful use of waveguide enhanced Raman spectroscopy (WERS) to obtain spectra from a monolayer of the substance. soton.ac.uk These techniques are powerful for understanding molecular structure and how the molecule interacts with surfaces. acs.orgresearchgate.net

Table 3: Key Vibrational Modes for Phenyl Phosphonic Acid from SERS

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~1001 | C-C-C stretch (aromatic ring) | acs.org |

Single-crystal X-ray diffraction provides definitive information about the molecular structure and packing arrangement in the solid state. Studies on 4-nitrophenyl phosphoric acid (referred to as H₂NPP) reveal a well-defined structure stabilized by extensive hydrogen bonding. researchgate.netrsc.org

In the crystalline state, the molecules form one-dimensional chains through bifurcated O–H⋯O hydrogen bonds between the phosphonic acid groups of adjacent molecules. researchgate.netrsc.org The nitro group is nearly coplanar with the aromatic ring, a conformation stabilized by weak intramolecular C–H⋯O hydrogen bonds. rsc.org When crystallized as potassium salts, the coordination changes. The potassium ions can be chelated by the oxygen atoms of the nitro group or by the phosphate group, depending on the specific salt formed. rsc.orgrsc.org These diffraction studies provide fundamental insights into the intermolecular interactions that govern the solid-state architecture of this compound and its salts. researchgate.net

Table 4: Solid-State Structural Features of 4-Nitrophenyl Phosphoric Acid (H₂NPP)

| Feature | Description | Reference |

|---|---|---|

| Molecular Arrangement | Forms one-dimensional chains in the crystal. | researchgate.netrsc.org |

| Primary Interaction | Bifurcated O–H⋯O hydrogen bonds between phosphate groups. | researchgate.netrsc.org |

| Nitro Group Conformation | Nearly coplanar with the aromatic ring. | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Phosphonic Acid Research

Computational Chemistry and Theoretical Investigations

Computational chemistry serves as a powerful complement to experimental studies, offering predictions of molecular properties, electronic structure, and reactivity. For 4-nitrophenyl phosphate, computational methods have been used to calculate various molecular descriptors. naturalproducts.net

Techniques like Density Functional Theory (DFT) are used to calculate properties such as Raman scattering cross-sections. soton.ac.uk Other computational models can predict properties relevant to its behavior in analytical systems, such as its collision cross-section (CCS) values in ion mobility mass spectrometry. drugbank.com Chemometric methods, such as Multivariate Curve Resolution, can be applied to spectroscopic data to deconvolve complex spectra and correlate spectral features with chemical properties like pH. osti.gov These theoretical investigations are crucial for interpreting experimental data and for designing new molecules with specific properties.

Table 5: Computationally Predicted Properties for 4-Nitrophenyl Phosphate

| Property | Predicted Value | Method/Source | Reference |

|---|---|---|---|

| AlogP | 1.07 | COCONUT database | naturalproducts.net |

| Topological Polar Surface Area (TopoPSA) | 109.90 Ų | COCONUT database | naturalproducts.net |

| Collision Cross Section ([M-H]⁻) | 151.495 Ų | DarkChem Lite v0.1.0 | drugbank.com |

| Collision Cross Section ([M-H]⁻) | 117.890 Ų | DeepCCS 1.0 (2019) | drugbank.com |

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govscispace.com It has been widely applied to study the molecular geometry, electronic properties, and reactivity of organic compounds, including phosphonates and phosphonic acids. nih.govscispace.com DFT calculations, often employing the B3LYP functional with various basis sets like 6-31G(d,p) or 6-311++G(2d,2p), are used to optimize the molecular structure of 4-NPA and to predict its reactivity. nih.govoatext.com

Key findings from DFT studies on related compounds indicate that the presence of the phosphonic acid group significantly influences the molecule's reactivity. scispace.com The calculations can determine various quantum chemical descriptors that help in understanding the molecule's behavior. These descriptors include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), electronegativity (χ), hardness (η), and softness (σ). scispace.com For instance, a smaller HOMO-LUMO energy gap is generally associated with higher chemical reactivity and lower kinetic stability. oatext.com

The optimized molecular geometry from DFT calculations provides bond lengths and angles. For a related compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, DFT calculations showed C-N bond lengths of the nitro group to be around 1.4779 Å, indicating a strong resonance effect with the aromatic ring. materialsciencejournal.org Such calculations for 4-NPA would similarly elucidate the influence of the nitro and phosphonic acid groups on the phenyl ring's geometry.

Table 1: Calculated Quantum Chemical Descriptors for a Related Phosphonate Derivative. (Note: Data is for a related phosphonate derivative and serves as an illustrative example of the types of parameters obtained from DFT calculations)

| Quantum Descriptor | Value (eV) |

|---|---|

| EHOMO | -5.99494 |

| ELUMO | -0.23402 |

| Energy Gap (ΔE) | 5.76092 |

| Electronegativity (χ) | 3.11448 |

Data from a study on phosphonate derivatives. scispace.com

Molecular Dynamics (MD) Simulations for Interfacial Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. mdpi.com This technique is particularly useful for investigating the behavior of molecules at interfaces, such as the interaction of 4-NPA with metal or polymer surfaces. mdpi.comrsc.org MD simulations can provide detailed, atomistic-level insights into adsorption processes, the orientation of adsorbed molecules, and the strength of interfacial interactions. mdpi.com

In the context of corrosion inhibition, MD simulations can model the adsorption of inhibitor molecules onto a metal surface. mdpi.com For phosphonates and phosphonic acids, MD simulations have been used to analyze their adsorption modes on metal surfaces and to calculate their adsorption energies. scispace.com These simulations often reveal that the inhibitor molecules adsorb in a planar orientation on the surface, maximizing their contact and protective effect. mdpi.com The interaction and binding energies derived from these simulations can quantify the strength of the adsorption. mdpi.com

The choice of force field (e.g., AMBER, CHARMM) is crucial for the accuracy of MD simulations. For systems involving phosphonic acids, force fields must be properly parameterized to accurately model the interactions of the phosphonic acid group. MD simulations can also be used to study the formation of self-assembled monolayers (SAMs) of 4-NPA on various substrates, providing information on the packing density, molecular orientation, and stability of the resulting film.

Quantum Chemical Analyses of Electronic Properties

Quantum chemical analyses, primarily through DFT, provide a detailed understanding of the electronic properties of 4-NPA. nih.gov A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bohrium.com The energy and distribution of these orbitals are fundamental to understanding a molecule's chemical reactivity and electronic transitions. oatext.com

The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. oatext.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. bohrium.com A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. oatext.com For a related α-aminophosphonic acid, the HOMO was found to be concentrated on the thiophene (B33073) ring, while the LUMO was localized on the aromatic ring, indicating the sites for electronic transitions. nih.gov

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. materialsciencejournal.org These values can be used to calculate various global reactivity descriptors. materialsciencejournal.org

Table 2: Frontier Orbital Energies and Related Parameters for a Related Compound. (Note: Data is for ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate and serves as an illustrative example)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -7.06 |

| ELUMO | -2.54 |

| Energy Gap (ΔE) | 4.52 |

| Ionization Potential | 7.06 |

| Electron Affinity | 2.54 |

Data from a study on a related nitrophenyl compound. materialsciencejournal.org

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. nih.gov Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). nih.gov Green areas represent neutral potential. nih.gov

For molecules containing nitro and phosphonic acid groups, the MEP map can identify the most reactive sites. scispace.com In phosphonates, the most negative sites, responsible for electrophilic attacks, are often located on the oxygen atoms of the phosphonate group. scispace.com In a study on 4-nitrophenylacetic acid, a related compound, the MEP map was used to identify potential electrophilic and nucleophilic sites. researchgate.net

Iv. Mechanistic Investigations of Chemical Reactions

Elucidation of Reaction Pathways for (4-Nitrophenyl)phosphonic Acid Transformations

This compound can undergo several types of chemical transformations, with hydrolysis and substitution reactions being the most prominent. The specific pathway a reaction follows is highly dependent on the reaction conditions, such as pH and the presence of catalysts.

The hydrolysis of this compound can proceed through different mechanisms, including:

Associative (AN + DN): This stepwise mechanism involves the formation of a pentacoordinate intermediate. The formation or decomposition of this intermediate can be the rate-limiting step. nih.gov

Concerted (ANDN): This is a one-step, SN2-like mechanism where bond formation to the nucleophile and bond cleavage of the leaving group occur simultaneously. nih.gov

Dissociative (DN + AN): This stepwise mechanism involves the rate-limiting formation of a metaphosphate-type intermediate, which then rapidly reacts with a nucleophile. nih.gov

In the context of enzymatic catalysis, such as with protein phosphatase-1 (PP1), the hydrolysis of related compounds like 4-nitrophenyl phosphate (B84403) (4NPP) has been shown to proceed through a transition state that is more associative in nature. nih.gov The enzyme facilitates the reaction by utilizing both acidic and basic residues to stabilize the transition state. nih.gov

Substitution reactions on the nitro group are also possible, allowing for the introduction of other functional groups. Furthermore, the phosphonic acid moiety can be synthesized through various routes, including the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with p-nitrobenzyl bromide to form a phosphonate (B1237965) ester that is subsequently oxidized. Another synthetic route involves the direct phosphorylation of p-nitrophenol with phosphorus oxychloride, followed by hydrolysis.

Kinetic Studies and Reaction Rate Determinations

Kinetic studies provide quantitative data on the rates of chemical reactions, offering valuable information about the reaction mechanism. The hydrolysis of this compound and its derivatives has been the subject of numerous kinetic investigations.

For instance, the hydrolysis of the related compound bis(p-nitrophenyl) phosphate has been studied at various temperatures, revealing first-order rate constants that increase with temperature. nih.gov The hydrolysis of 4-nitrophenyl phosphate in an aqueous solution shows a deviation from simple first-order kinetics, indicating an autocatalytic process where the acidic products (phosphoric acid and 4-nitrophenol) catalyze the reaction. researchgate.net

In enzymatic reactions, kinetic parameters such as kcat and KM are determined to assess the efficiency of the catalyst. For the hydrolysis of 4-nitrophenyl phosphate (4NPP) by protein phosphatase-1 (PP1), the reaction exhibits a bell-shaped pH-rate profile for kcat/KM, with pKa values of 6.0 and 7.2, suggesting the involvement of both an acidic and a basic residue in the catalytic mechanism. nih.gov

| Reaction | Conditions | Rate Constant (k) | Reference |

| Hydrolysis of bis(p-nitrophenyl) phosphate | 80°C | 1.0 × 10⁻⁸ s⁻¹ | nih.gov |

| Hydrolysis of bis(p-nitrophenyl) phosphate | 90°C | 2.5 × 10⁻⁸ s⁻¹ | nih.gov |

| Hydrolysis of bis(p-nitrophenyl) phosphate | 100°C | 6.5 × 10⁻⁸ s⁻¹ | nih.gov |

Isotope Effects in Phosphoryl Transfer Mechanisms

Kinetic isotope effects (KIEs) are a powerful tool for probing the transition state structure of a reaction by measuring the change in reaction rate upon isotopic substitution. nih.gov In the study of phosphoryl transfer reactions involving this compound and its analogs, KIEs provide detailed information about bond formation and cleavage in the transition state.

For the enzymatic hydrolysis of 4-nitrophenyl phosphate (4NPP) by protein phosphatase-1 (PP1), kinetic isotope effects have been measured for the leaving group. nih.gov The observed values are consistent with a loose transition state where there is partial neutralization of the charge on the leaving group, likely through general acid catalysis. nih.gov Specifically, the leaving group ¹⁸O KIE (¹⁸klg) is a direct measure of the extent of P-O bond fission in the transition state. nih.gov

In a study of a dinuclear zinc(II) catalyst with 2-hydroxypropyl-4-nitrophenyl phosphate (HpPNP), KIEs revealed that the uncatalyzed cyclization proceeds with little P-O bond fission to the leaving group in the transition state, while nucleophilic bond formation is part of the rate-determining step. nih.gov The use of remote labels, such as the nitrogen atom in the p-nitrophenyl group, facilitates the measurement of these isotope effects. nih.govnih.gov

| Substrate | Reaction | Isotope Effect | Value | Interpretation | Reference |

| 4-Nitrophenyl phosphate (4NPP) | PP1-catalyzed hydrolysis | ¹⁸(V/K)bridge | 1.0170 | Loose transition state, partial leaving group neutralization | nih.gov |

| 4-Nitrophenyl phosphate (4NPP) | PP1-catalyzed hydrolysis | ¹⁵(V/K) | 1.0010 | Loose transition state, partial leaving group neutralization | nih.gov |

| 2-Hydroxypropyl-4-nitrophenyl phosphate (HpPNP) | Uncatalyzed cyclization | ¹⁸klg | 1.0064 ± 0.0009 | Little P-O bond fission in TS | nih.gov |

| 2-Hydroxypropyl-4-nitrophenyl phosphate (HpPNP) | Uncatalyzed cyclization | ¹⁸knuc | 1.0326 ± 0.0008 | Nucleophilic bond formation is rate-determining | nih.gov |

Transition State Analysis in Phosphonic Acid Reactions

The transition state is a fleeting, high-energy configuration along the reaction coordinate that dictates the rate and mechanism of a chemical transformation. Analysis of the transition state for reactions of phosphonic acids like this compound provides a deep understanding of the reaction dynamics.

For the hydrolysis of phosphonate esters, the transition state can range from associative to dissociative, depending on the leaving group. nih.gov With good leaving groups, the transition state tends to be more associative. nih.gov In the case of the alkaline hydrolysis of 4-nitrophenyl methylphosphonate (B1257008) (4NPMP), the transition state is similar to that of phosphate diesters. nih.gov

In the context of enzymatic catalysis, the transition state can be significantly altered compared to the uncatalyzed reaction. For the protein phosphatase-1 (PP1) catalyzed hydrolysis of 4-nitrophenyl phosphate (4NPP), the transition state is characterized as being "loose," with a significant degree of P-O bond fission to the leaving group. nih.gov This is supported by Brønsted analysis, where the slope (βlg) provides information about the charge development on the leaving group in the transition state. The βlg value for the enzymatic hydrolysis of aryl phosphate monoesters is significantly less negative than for the uncatalyzed reaction, indicating less charge development and suggesting general acid catalysis. nih.gov

Theoretical studies, such as QM/MM simulations, have also been employed to analyze the transition states of phosphoryl transfer reactions, providing further insights into the reaction mechanism. acs.org

Solvent Effects on Reactivity and Stability

The solvent in which a reaction is conducted can have a profound impact on its rate, mechanism, and the stability of the reactants and transition state. For reactions involving charged species like the dianion of this compound, solvent effects are particularly significant.

The hydrolysis of phosphate and phosphorothioate (B77711) ester dianions is significantly accelerated in aqueous dimethyl sulfoxide (B87167) (DMSO) compared to water. nih.govacs.org This rate enhancement is attributed to the decreased ability of the mixed solvent to stabilize the anionic non-bridging oxygen atoms of the reactant through hydrogen bonding. acs.org This destabilization of the ground state relative to the transition state leads to a lower activation energy. For the hydrolysis of p-nitrophenyl phosphate, the enthalpy of activation (ΔH‡) is lower in aqueous DMSO than in pure water. nih.gov

The reactivity of nucleophiles in substitution reactions is also influenced by the solvent. The rates of reaction of p-nitrophenyl acetate (B1210297) with hydroxamate ions have been shown to depend on the solvent composition in various aqueous-organic mixtures. researchgate.net The complex dependence of reaction rates on solvent composition in water-acetonitrile mixtures has been observed for the hydrolysis of other p-nitrophenyl esters as well. researchgate.net

| Reaction | Solvent | Effect on Rate | Reference |

| Hydrolysis of bis(p-nitrophenyl) phosphate dianion | 94% DMSO | ~15-fold acceleration vs. water | nih.gov |

| Hydrolysis of p-nitrophenyl phosphate dianion | Aqueous DMSO or HMPA | 6 to 7 orders of magnitude acceleration vs. water | acs.org |

| Reaction of p-nitrophenyl acetate with hydroxamates | DMSO-water mixtures | Rate depends on solvent composition | researchgate.net |

| Hydrolysis of p-nitrophenyl esters | Water-acetonitrile mixtures | Complex dependence of rate on solvent composition | researchgate.net |

V. Coordination Chemistry and Supramolecular Architectures

Ligand Properties of (4-Nitrophenyl)phosphonic Acid

This compound's ability to act as a ligand in metal complexes is primarily dictated by its two key functional groups: the phosphonate (B1237965) group (-PO(OH)₂) and the nitro group (-NO₂). These groups offer multiple potential coordination sites and can engage with metal centers in various ways, influencing the geometry and dimensionality of the resulting assemblies.

The phosphonic acid group is the principal site for metal coordination, with its three oxygen atoms providing strong binding to a wide range of metal ions. The versatility of the phosphonate group is evident in its ability to adopt multiple coordination modes, which are heavily influenced by the degree of deprotonation (controlled by pH) and the nature of the metal cation. acs.org

In its fully deprotonated (PO₃²⁻) or partially deprotonated (PO₃H⁻) states, the phosphonate group can act as a multidentate ligand, bridging multiple metal centers to create extended networks such as coordination polymers and metal-organic frameworks (MOFs). Common coordination motifs include the formation of stable eight-membered rings where two phosphonate groups bridge two metal centers (M-O-P-O-M-O-P-O). acs.org Studies on analogous phosphate (B84403) compounds show that the dianionic form can link to metal cations exclusively through its oxygen atoms. researchgate.net The ability of the phosphonate group to connect metal ions is fundamental to the construction of one-, two-, and three-dimensional supramolecular architectures. science.govresearchgate.net

While the phosphonate group is the primary binding site, the nitro group (-NO₂) can also play a direct role in the coordination sphere. Research on the potassium salts of the related 4-nitrophenyl phosphoric acid has demonstrated that the oxygen atoms of the nitro group can chelate metal cations. researchgate.net In certain crystalline structures, the potassium cation is coordinated by one or both oxygen atoms of the nitro group, showcasing its potential to act as a secondary binding site. researchgate.net

Even when not directly bonded to a metal center, the nitro group significantly influences the ligand's properties. As a strong electron-withdrawing group, it modulates the electronic characteristics of the molecule, which can enhance the photocatalytic or sensing capabilities of the resulting materials.

Formation of Metal Complexes

This compound and its derivatives readily form stable complexes with a diverse array of metal ions, leading to structures with varying nuclearity and geometry.

The ligand is capable of forming both homonuclear complexes, containing a single type of metal ion, and heteronuclear complexes, which incorporate two or more different metal cations. Research on the analogous 4-nitrophenyl phosphate dianion has documented the formation of homo- and heteronuclear complexes with transition metals such as Zn(II), Cu(II), Co(II), Fe(II), and Mn(II). researchgate.net

The development of heteronuclear complexes is of particular interest for creating functional materials that mimic the active sites of metalloenzymes. For example, heterobimetallic complexes containing Fe(III) and Zn(II) or Ni(II) have been synthesized to model the catalytic centers of purple acid phosphatases. chinayyhg.comlu.se These complex structures demonstrate the ligand's utility in assembling multicomponent systems where different metals can cooperate to perform specific functions.

The choice of metal cation is a critical factor that dictates the final structure and properties of the resulting complex. Different metal ions, with their unique ionic radii, coordination number preferences, and Lewis acidity, interact with the ligand in distinct ways.

For instance, studies with potassium ions show a flexible coordination environment where the cation can be chelated by either the phosphonate group or the nitro group, depending on the specific stoichiometry and crystallization conditions. researchgate.net In complexes with copper(II), the counter-ion present in the copper salt (e.g., perchlorate, nitrate (B79036), acetate) can influence the final coordination geometry, leading to structures that are square planar or distorted square pyramidal. researchgate.net The phosphonate group's inherent acidity and its hard-soft acid-base (HSAB) characteristics make it a particularly effective binder for hard metal cations like Fe³⁺, Zr⁴⁺, and lanthanides. acs.orgacs.orgnii.ac.jp

The interaction is not one-sided; the ligand also influences the metal's environment. The formation of complexes can affect the bioavailability of metal ions in solutions, a property relevant to agricultural and environmental science. bohrium.com

Table 1: Examples of Metal Cation Influence on Coordination

| Metal Cation | Observed Coordination Features | Resulting Structure/Property | Reference |

|---|---|---|---|

| K⁺ | Chelation by either the phosphonate group or the nitro group. | Formation of various potassium salts with distinct crystal structures. | researchgate.net |

| Cu²⁺ | Formation of square planar or distorted square pyramidal geometries; coordination influenced by counter-ions. | Leads to different coordination polymers and molecular complexes. | researchgate.net |

| Zn²⁺ | Often forms coordination polymers with aza-donor co-ligands. | Generates supramolecular assemblies and 1D coordination polymers. | acs.orgresearchgate.net |

| Fe³⁺, Zr⁴⁺, Ln³⁺ | Strong coordination with the phosphonate group due to hard Lewis acid character. | Formation of stable Metal-Organic Frameworks (MOFs) for catalysis or luminescence. | acs.orgacs.org |

Supramolecular Assembly via Coordination Bonds

The directional and robust nature of the coordination bonds formed between this compound and metal centers makes it an excellent component for supramolecular self-assembly. This process allows for the construction of highly ordered, extended networks such as coordination polymers and MOFs. researchgate.netacs.org

In many cases, the assembly process involves not only the phosphonate ligand and a metal ion but also ancillary ligands, such as aza-donors (e.g., 4,4'-bipyridine). researchgate.netacs.org These components co-assemble to form dumbbell-shaped units or linear chains that propagate into one-, two-, or three-dimensional frameworks. researchgate.netresearchgate.net The resulting supramolecular structures often feature channels or cavities that can encapsulate guest molecules. researchgate.net

Design and Synthesis of Coordination Polymers

The design of coordination polymers using organophosphonic acids, including this compound and its derivatives, is a subject of significant research interest due to the potential applications of these materials in areas like catalysis, magnetism, and gas storage. researchgate.net The synthesis of these materials typically involves the reaction of the phosphonic acid ligand with a metal salt under specific conditions, often employing hydrothermal or solvothermal methods to promote crystallization. mdpi.commdpi.com

The choice of metal ion is a critical design parameter. Lanthanide ions (Ln³⁺), for instance, are frequently used due to their high coordination numbers and unique luminescent and magnetic properties. rsc.orgsemanticscholar.org The synthesis of lanthanide-based metal-organic frameworks (MOFs) often involves reacting a lanthanide nitrate salt with the organic ligand in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. mdpi.com The reaction conditions, such as temperature, solvent, and the presence of counter-anions, can significantly influence the final structure and dimensionality of the resulting coordination polymer. mdpi.com

Another key design strategy involves the use of ancillary or co-ligands in conjunction with the primary phosphonate ligand. This approach allows for the fine-tuning of the resulting framework's topology and functionality. For example, supramolecular assemblies have been successfully synthesized by reacting bis(4-nitrophenyl)phosphoric acid (a related compound) with zinc(II) ions in the presence of various aza-donor compounds like 4,4'-bipyridine (B149096) and its derivatives. researchgate.netacs.org These reactions, typically carried out in a mixture of methanol (B129727) and water, yield three-dimensional structures. researchgate.netacs.org The functionalization of ligands is also a deliberate design choice to impart specific properties, such as photosensitizing capabilities for photocatalysis. rsc.org

The general synthetic approaches for creating these coordination polymers are summarized in the table below.

| Synthesis Method | Description | Typical Reactants |

| Hydrothermal/Solvothermal | Reactions are carried out in a sealed vessel (e.g., a Teflon-lined autoclave) at temperatures above the boiling point of the solvent. rsc.orgnih.gov | Phosphonic acid ligand, Metal salt (e.g., Ln(NO₃)₃), Solvent (e.g., DMF, water). mdpi.commdpi.com |

| Room Temperature/Solvent Evaporation | Reactants are mixed in a suitable solvent or solvent mixture, and crystals are formed upon slow evaporation of the solvent. | Phosphonic acid derivative, Metal salt (e.g., Zn(II)), Aza-donor co-ligand, Solvents (e.g., MeOH, water). researchgate.netacs.org |

Hydrogen Bonding Networks in Solid-State Structures

Hydrogen bonding plays a crucial role in dictating the solid-state architecture of this compound and its derivatives. The phosphonic acid group, with its P=O acceptor and P-O-H donor functionalities, is a potent mediator of strong hydrogen bonds.

In the crystalline state of pure 4-nitrophenyl phosphoric acid, molecules are linked together by bifurcated O–H⋯O hydrogen bonds between the phosphate groups, forming one-dimensional chains. rsc.orgresearchgate.net This recurring motif is a characteristic feature in the crystal structures of many organic derivatives of phosphoric acid. researchgate.net

The complexity of the hydrogen-bonding network can be increased by forming salts or co-crystals. In a potassium salt of 4-nitrophenyl phosphoric acid, a different network emerges, featuring ladder-like chains of O–H⋯O hydrogen bonds that link the phosphonic acid molecules and their corresponding monoanions. rsc.orgresearchgate.net In hydrated salt structures, water molecules can be intricately involved, acting as both donors and acceptors of O–H⋯O hydrogen bonds, connecting the phosphate groups of the anions. rsc.orgresearchgate.net

The various types of hydrogen bonds observed in the solid-state structures of this compound and its analogues are detailed below.

| Hydrogen Bond Type | Donor | Acceptor | Structural Role |

| O–H⋯O | Phosphonic Acid (P-O-H), Water | Phosphonic Acid (P=O), Water | Formation of primary structural motifs like chains and ladders. rsc.orgresearchgate.netresearchgate.net |

| N–H⋯O | Amino group (in derivatives) | Phosphonate (P=O), Nitro (N=O) | Linking molecules into extended chains. iucr.orgsemanticscholar.org |

| C–H⋯O | Phenyl Ring (C-H) | Nitro (N=O), Phosphonate (P=O) | Stabilizing inter-chain or inter-layer packing. acs.org |

These hydrogen-bonding networks are fundamental to the field of crystal engineering, as the predictability and directionality of these interactions allow for the rational design of solid-state materials with specific topologies. acs.org

Vi. Surface Science and Interfacial Adsorption Studies

Adsorption Mechanisms on Metal Oxide Surfaces

(4-Nitrophenyl)phosphonic acid, like other phosphonic acids, readily adsorbs onto the surfaces of various metal oxides. This adsorption is primarily driven by the strong interaction between the phosphonic acid headgroup and the metal oxide surface. The process typically involves the formation of robust chemical bonds.

The binding of phosphonic acids to metal oxide surfaces can occur through several modes, including monodentate, bidentate, and tridentate linkages. mdpi.comresearchgate.net These binding configurations involve the condensation reaction between the hydroxyl groups of the phosphonic acid and the hydroxyl groups present on the metal oxide surface. researchgate.netethz.ch The specific binding mode is influenced by factors such as the nature of the metal oxide, the surface coverage of the adsorbate, and the reaction conditions. uba.aruba.ar

Interactions with Aluminum Oxide (Al2O3)

The adsorption of phosphonic acids on aluminum oxide surfaces is well-documented. researchgate.netgatech.edu The interaction leads to the formation of P-O-Al bonds, indicating a strong chemisorption process. researchgate.net Studies on similar phosphonic acids have shown that the stability of the resulting monolayer on aluminum oxide can be very high, even in aqueous environments. nih.gov The binding state can range from ionic interactions to the formation of direct coordination bonds between the phosphonate (B1237965) group and aluminum ions, depending on the specific structure of the alumina (B75360) surface. nih.gov Research on phenylphosphonic acid on alumina has shown that at monolayer coverage, the molecule stands vertically on the surface. researchgate.net The thermal stability of phosphonic acid SAMs on Al2O3 is notable, with the P-O bond to the substrate remaining stable at high temperatures. researchgate.net

Interactions with Titanium Dioxide (TiO2) and Tin Oxide (SnO2)

Titanium Dioxide (TiO2): this compound and its analogs have been extensively studied on TiO2 surfaces due to their relevance in applications like dye-sensitized solar cells. uba.arbeilstein-journals.org The phosphonic acid group forms strong bonds with the TiO2 surface, which can be a mix of monodentate and bidentate linkages. uba.arbeilstein-journals.org The specific binding mode can be influenced by the crystal face of the TiO2 and the surface coverage. For instance, on anatase TiO2(101), a mixture of monodentate and bidentate binding is observed at high coverage. uba.ar The adsorption geometry is also dependent on the number of phosphonic acid functional groups on the molecule. uba.ar

Tin Oxide (SnO2): While direct studies on this compound on SnO2 are less common, phosphonic acids, in general, are known to form SAMs on various oxide surfaces, including indium tin oxide (ITO), a transparent conducting oxide widely used in electronic devices. rsc.orgrsc.org The phosphonic acid anchoring group strongly attaches to the ITO surface, which can involve mono-, bi-, or tridentate binding modes. rsc.org This interaction can modify the work function of the ITO, which is crucial for optimizing charge injection in organic electronic devices.

Interactions with Iron Oxide (Fe3O4) and Zinc Oxide (ZnO)

Iron Oxide (Fe3O4): The interaction of phosphonate-containing molecules with iron oxides has been investigated, particularly in the context of nanoparticle functionalization and environmental science. acs.orgx-mol.com Studies on the hydrolysis of a similar compound, 4-nitrophenyl phosphate (B84403), on iron (hydr)oxide nanoparticles revealed an inner-sphere complexation between the phosphonate moiety and the surface ferric iron. acs.orgx-mol.com This interaction occurs through ligand exchange with surface hydroxyl groups. acs.orgx-mol.com

Zinc Oxide (ZnO): Phosphonic acids are known to bind strongly to ZnO surfaces, forming well-packed monolayers. acs.orgrsc.org The binding is predominantly tridentate, with the alkyl chains of the molecules adopting a highly ordered, all-trans conformation. rsc.org The use of phosphonic acid anchors is considered superior to thiols for attaching molecules to ZnO. acs.org Surface modification of ZnO nanoparticles with phosphonic acids has been shown to alter their electronic properties and stability. researchgate.net

Formation of Self-Assembled Monolayers (SAMs)

This compound can spontaneously organize into dense, ordered layers on suitable substrates, a process known as self-assembly. researchgate.netpnas.org This results in the formation of a self-assembled monolayer (SAM), a highly organized molecular film that is one molecule thick.

Influence of Phosphonic Acid Anchoring Groups

The phosphonic acid group (-PO(OH)2) is a highly effective anchor for forming SAMs on a variety of metal oxide surfaces. rsc.orgscience.gov Its ability to form strong, stable bonds through multiple binding modes (monodentate, bidentate, and tridentate) contributes to the formation of dense and robust monolayers. mdpi.comresearchgate.net This strong binding affinity is a key advantage over other anchoring groups like carboxylic acids or thiols in certain applications. ktu.edu The choice of the anchoring group significantly impacts the interfacial properties, including the work function of the substrate, which is a critical parameter in the performance of electronic devices. rsc.org Dual phosphonic acid anchoring groups have been shown to further enhance binding affinity and stability compared to their monophosphonic counterparts. acs.org

Stability of Adsorbed Layers

The stability of SAMs formed from phosphonic acids is a crucial factor for their practical application. Generally, phosphonic acid-based SAMs exhibit high thermal and chemical stability. researchgate.net The strong covalent bonding between the phosphonic acid headgroup and the metal oxide surface contributes to this robustness. researchgate.net

For instance, on aluminum oxide, phosphonic acid SAMs have demonstrated high stability in aqueous environments. nih.gov However, the stability can be influenced by the specific structure of the oxide surface. nih.gov On TiO2, phosphonic acid monolayers can be stable up to high temperatures. uba.ar The degradation of these SAMs is often not due to the cleavage of the anchor-surface bond but rather due to the breakdown of the molecular backbone at elevated temperatures. researchgate.net

Electrochemical Derivatization of Carbon Surfaces

Electrochemical methods provide a high degree of control over the formation of organic films on conductive substrates. By manipulating the applied potential and reaction time, the thickness and morphology of the grafted layer can be finely tuned. The derivatization of carbon surfaces with this compound is a prime example of this approach, leveraging the reactivity of the nitro group as a precursor for covalent attachment.

The covalent attachment of nitrophenyl groups to carbon surfaces is a well-established strategy, typically proceeding through the electrochemical reduction of an in situ generated diazonium salt. researchgate.netnih.govresearchgate.net This process begins with the diazotization of an aromatic amine precursor, such as 4-amino-nitrophenylphosphonic acid, which would be the amino analogue of the subject compound. In this process, the amine reacts with a source of nitrosonium ions (NO⁺), typically generated from sodium nitrite (B80452) in an acidic medium, to form a reactive aryldiazonium cation. researchgate.netresearchgate.net

Alternatively, and more directly, commercially available 4-nitrobenzene diazonium salts can be used. acs.orgresearchgate.netsci-hub.se The electrochemical reduction of this diazonium salt at the carbon electrode surface generates an aryl radical. This highly reactive species then attacks the carbon surface, forming a stable, covalent carbon-carbon bond and releasing nitrogen gas. researchgate.net This method has been successfully applied to various forms of carbon, including glassy carbon (GC), highly ordered pyrolytic graphite (B72142) (HOPG), and carbon nanotubes. nih.govresearchgate.net

The general mechanism for the electrochemical grafting of a nitrophenyl group from a diazonium salt precursor is as follows:

Generation of Aryl Radical: Ar-N₂⁺ + e⁻ → Ar• + N₂

Covalent Attachment to Carbon Surface: C(surface) + Ar• → C(surface)-Ar

This process results in a dense, passivating layer of nitrophenyl groups on the carbon surface. The presence of the phosphonic acid group in this compound would introduce an additional functionality to the surface, offering sites for further chemical reactions or influencing the surface's charge and hydrophilicity. The grafting process can be controlled to produce layers ranging from sub-monolayer to multilayer coverage by adjusting parameters such as precursor concentration and the number of electrochemical cycles. mdpi.com Studies on analogous systems, such as the grafting of 4-nitrophenyl groups from 4-nitroaniline, have shown that using low precursor concentrations and a limited number of voltammetric cycles can help achieve monolayer formation by minimizing multilayer growth. mdpi.com

The stability of these grafted layers is a key advantage; they are robust enough to withstand rinsing and sonication, indicating a strong covalent linkage to the substrate. jecst.org

The successful modification of a carbon surface with a this compound layer can be confirmed and characterized using various electrochemical techniques, primarily cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS).

Cyclic Voltammetry (CV) provides a wealth of information about the modified surface. A key feature is the electrochemical signature of the nitro group itself. In aqueous media, the surface-confined nitrophenyl groups can be electrochemically reduced to aminophenyl groups. This irreversible reduction typically occurs at negative potentials and involves a multi-electron, multi-proton process. mdpi.com For instance, the reduction of p-nitrophenyl groups on a glassy carbon electrode has been observed as a cathodic peak around -0.84 V versus a silver/silver chloride (Ag/AgCl) reference electrode. mdpi.com

Another important use of CV is to assess the "blocking" properties of the grafted layer. This is achieved by probing the modified electrode in a solution containing a dissolved redox-active species, such as the ferro/ferricyanide couple ([Fe(CN)₆]³⁻/⁴⁻) or ruthenium hexamine ([Ru(NH₃)₆]³⁺). researchgate.netmdpi.com A well-formed, dense organic layer will impede the access of the redox probe to the electrode surface, resulting in a significant decrease or complete suppression of the characteristic oxidation and reduction peaks of the probe. researchgate.net This blocking effect is a strong indicator of successful and comprehensive surface coverage.

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for quantifying the properties of the surface layer. In an EIS experiment, a small amplitude AC potential is applied to the electrode over a range of frequencies, and the resulting current is measured. The data is often presented as a Nyquist plot, which can be modeled with an equivalent electrical circuit to extract quantitative parameters.

For a bare, unmodified electrode, the Nyquist plot typically shows a small semicircle at high frequencies, corresponding to a low charge-transfer resistance (Rct), which represents the ease with which electrons can be transferred between the electrode and a redox probe in solution. After modification with a this compound layer, the diameter of this semicircle dramatically increases. This indicates a significant rise in the Rct, confirming that the grafted layer acts as a barrier to electron transfer, consistent with the blocking behavior observed in CV. researchgate.netmdpi.com The Rct value provides a quantitative measure of the film's insulating properties and compactness.

The table below summarizes typical electrochemical characterization data for carbon surfaces modified with nitrophenyl groups, based on findings from analogous systems.

| Parameter | Unmodified Carbon Electrode | Nitrophenyl-Modified Carbon Electrode | Reference |

| Cyclic Voltammetry | |||

| [Fe(CN)₆]³⁻/⁴⁻ Redox Peaks | Well-defined, reversible peaks | Suppressed or absent peaks | researchgate.net |

| Nitro Group Reduction Peak | Not Applicable | Irreversible peak (e.g., ~ -0.84 V vs. Ag/AgCl) | mdpi.com |

| Electrochemical Impedance Spectroscopy | |||

| Charge-Transfer Resistance (Rct) | Low | High | researchgate.netmdpi.com |

| Surface Coverage | |||

| Estimated Coverage (Γ) | Not Applicable | ~1.6 x 10⁻¹⁰ to 6.5 x 10⁻¹⁰ mol/cm² | nih.gov |

These electrochemical characterization methods, taken together, provide a detailed picture of the modified carbon surface, confirming the covalent attachment of the this compound moiety and quantifying the properties of the resulting organic film.

Vii. Advanced Applications in Chemical Science

Catalytic Applications

The versatility of the phosphonic acid moiety, combined with the electronic influence of the nitrophenyl group, allows for its use in both homogeneous and heterogeneous catalysis.

Table 1: Examples of Organocatalytic Systems Involving (4-Nitrophenyl)phosphonic Acid Derivatives

| Catalyst/System | Reaction Type | Role of Nitrophenyl Phospho-Derivative | Key Finding | Reference(s) |

|---|---|---|---|---|

| Chiral Phosphoric Acid with 4-Nitrophenyl Groups | Mannich-type Reaction | Chiral Brønsted acid catalyst | Achieved high enantioselectivity (up to 96% ee). | researchgate.net |

A significant application of this compound is in the creation of heterogeneous catalysts. The phosphonic acid group serves as a robust anchor for covalent attachment to the surfaces of solid supports, most notably metal oxides like mesoporous silica (B1680970) (e.g., SBA-15, MCM-41). nih.govmdpi.com This immobilization transforms a soluble molecule into a solid, recoverable, and reusable catalyst, combining the high activity of molecular catalysts with the practical advantages of heterogeneous systems. researchgate.net

The process involves a condensation reaction between the phosphonic acid's hydroxyl groups and the silanol (B1196071) (Si-OH) groups on the silica surface, forming stable P-O-Si bonds. nih.gov This method is often performed via azeotropic distillation in a solvent like toluene, which effectively removes water and drives the reaction to completion without requiring pre-drying of the reagents. nih.govmdpi.com Materials functionalized in this way are stable against hydrolysis, particularly under acidic conditions, which is a marked advantage over less stable ester linkages. mdpi.com Once immobilized, the nitrophenyl group can act as a catalytic site itself or as a platform for further functionalization to introduce other catalytic moieties. rsc.org

Material Science Research

In materials science, this compound is a key building block for creating advanced materials with tailored properties, owing to its excellent surface-binding and coordination capabilities. nih.govresearchgate.net

The functionalization of ordered mesoporous silica materials like SBA-15 and MCM-41 with this compound is a well-established strategy for modifying their surface properties. nih.govmdpi.com These silica materials are prized for their high surface areas (up to 1000 m²/g) and uniform pore structures, making them ideal supports. mdpi.comnih.gov By grafting this compound onto the silica surface, researchers can precisely control the surface chemistry. rsc.org The exposed nitrophenyl groups can alter the hydrophobicity of the material, introduce specific electronic functionalities, or serve as reactive handles for the subsequent attachment of more complex organic molecules, creating a hybrid material designed for specific applications like selective adsorption or sensing. nih.govwhiterose.ac.uk The phosphonic acid linkage is favored for its high thermal and chemical stability. mdpi.com

Table 2: Properties of Mesoporous Silica Functionalized with Phosphonic Acids

| Material Type | Support | Functional Group | Key Feature of Functionalization | Potential Application | Reference(s) |

|---|---|---|---|---|---|

| Functionalized Silica | SBA-15 / MCM-41 | Phosphonic Acids | Straightforward, stable immobilization via P-O-Si bonds. | Heterogeneous Catalysis, Drug Delivery | nih.govmdpi.com |

This compound is also employed in the synthesis of organic-inorganic hybrid materials, including metal-organic frameworks (MOFs) or coordination polymers. nih.govgatech.edu In these materials, the phosphonic acid group acts as a multidentate ligand, capable of coordinating with metal ions (e.g., copper, lanthanides) to form extended, three-dimensional networks. nih.govresearchgate.net The choice of the metal ion and the organic linker—in this case, the (4-nitrophenyl)phosphonate—dictates the resulting structure, porosity, and properties of the hybrid material. nih.gov These materials are investigated for a wide range of applications, including gas storage, separation, and catalysis. The presence of the nitro group within the framework can impart specific electronic or chemical properties, potentially influencing the material's catalytic activity or adsorption selectivity. gatech.edu

Use as Mechanistic Probes in Enzyme Systems

In biochemistry and enzymology, analogs of biological substrates are crucial tools for investigating enzyme mechanisms. While this compound itself is not a substrate for hydrolytic enzymes like phosphatases, its structure is highly relevant. Related compounds, such as 4-nitrophenyl phosphate (B84403) (4NPP) and 4-nitrophenyl methylphosphonate (B1257008) (4NPMP), are widely used as model substrates to study the kinetics and mechanisms of phosphoesterase enzymes, including protein phosphatase-1 (PP1). frontiersin.orgacs.orgnih.gov

The key features of these probes are:

The 4-Nitrophenyl Group : The nitrophenolate anion is an excellent leaving group and a chromophore, meaning its release upon hydrolysis can be easily monitored spectrophotometrically, facilitating kinetic studies. nih.gov

The Phospho-Core : By comparing the enzymatic hydrolysis of a phosphate ester (like 4NPP) with a phosphonate (B1237965) ester (like 4NPMP), researchers can probe the nature of the transition state. acs.orgnih.gov The replacement of an ester oxygen with a carbon atom (as in a phosphonate) alters the electronic and steric properties at the phosphorus center. Studying how this change affects the reaction rate (e.g., through linear free energy relationships) provides insight into the degree of bond formation and fission in the enzymatic transition state. acs.orgnih.gov

This compound can serve as a non-hydrolyzable ground-state analog or transition-state analog inhibitor. Its ability to mimic the charge and shape of a phosphate group allows it to bind to the active site of a phosphatase without undergoing a reaction, making it a valuable tool for structural biology (e.g., X-ray crystallography) to capture a snapshot of the enzyme-inhibitor complex.

Corrosion Inhibition Studies

Phosphonic acids are a well-established class of corrosion inhibitors for various metals and alloys, including steel and copper. researchgate.net Their efficacy stems from their ability to adsorb onto the metal surface and form a protective film that acts as a barrier to corrosive agents. This protective layer can be formed through the chelation of the phosphonate group with metal ions on the surface. The organic substituent on the phosphonic acid can also play a role in the properties of the protective film.

In the context of copper corrosion, derivatives of this compound have been incorporated into more complex inhibitor systems, such as ionic liquids and triazole phosphonates. For example, a pyridazinium-based ionic liquid containing a 4-nitrophenyl group was shown to be an effective corrosion inhibitor for copper in a phosphoric acid medium containing chloride ions. nih.gov Similarly, 3-paranitro benzylidene amino 1,2,4-triazole (B32235) phosphonate has been evaluated as a corrosion inhibitor for copper in neutral aqueous solutions. researchgate.net

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are standard methods to evaluate the performance of corrosion inhibitors. Potentiodynamic polarization curves can reveal whether an inhibitor acts on the anodic (metal dissolution) or cathodic (e.g., hydrogen evolution) reaction, or both (mixed-type). EIS provides information about the resistance of the protective film and the capacitance of the metal-solution interface.

| Inhibitor Type | Metal | Corrosive Medium | Key Findings | Reference |

|---|---|---|---|---|

| Pyridazinium ionic liquid with 4-nitrophenyl group | Copper | 2M H₃PO₄ + 0.3M NaCl | Acts as a mixed-type inhibitor; inhibition efficiency increases with concentration. | nih.gov |

| Hydrazine derivatives with nitrophenyl moiety | C38 Steel | 1M HCl | Function as mixed-type inhibitors with predominant cathodic control; inhibition efficiency > 93%. | nih.gov |

| Pyrazoline derivative with 4-nitrophenyl group | Mild Steel | 1.0 M HCl | Acts as a mixed-type inhibitor; adsorption follows Langmuir isotherm. | najah.edu |

| Di-phosphonic acid derivative | Copper | 0.5 M HCl | Inhibits both anodic and cathodic reactions (mixed-type); forms a dense protective film. | researchgate.net |

Viii. Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes

While traditional methods for synthesizing (4-Nitrophenyl)phosphonic acid are well-established, ongoing research seeks to develop novel routes that offer improved efficiency, scalability, and access to unique derivatives. Exploration into alternative synthetic strategies is driven by the need for milder reaction conditions, higher yields, and pathways amenable to specialized applications like radiolabeling and solid-phase synthesis.

Key emerging synthetic approaches include:

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been examined as a method to accelerate reactions, such as the reaction of beta-fluoroethyl tosylate with a cesium salt of methyl(p-nitrophenyl)phosphonate, to produce derivatives more rapidly. nih.gov

Transesterification Methods: For applications like positron emission tomography (PET) imaging, efficient and reproducible methods are critical. Transesterification of precursors like bis-(4-nitrophenyl) methylphosphonate (B1257008) has proven effective for producing radiolabeled surrogates of chemical warfare agents under mild conditions. nih.gov This approach is favored for its potential to improve yields and reduce synthesis time compared to other methods. nih.gov

Solid-Phase Synthesis: Novel routes for the solid-phase synthesis of related polynucleotides using phosphite (B83602) chemistry have been explored, indicating potential for applying similar principles to immobilize and derivatize this compound on solid supports. nih.gov

Alternative Phosphorylation Reagents: Research continues into different phosphorylating agents and reaction pathways. One-pot syntheses involving reagents like dichloromethylphosphine have been developed to create complex phosphonate (B1237965) esters. nih.gov The classic Arbuzov and Pudovik reactions remain versatile pathways for forming the crucial C-P bond in phosphonates and are continually adapted for new polymeric and small-molecule targets. mdpi.com

Biosynthetic Pathways: Genome mining in microorganisms has revealed new biosynthetic pathways for phosphonic acids, highlighting the potential for discovering novel phosphonate compounds and enzymatic routes for their synthesis.

Table 1: Comparison of Selected Synthetic Routes for this compound and its Derivatives

| Synthetic Route | Key Reagents/Conditions | Advantages | Challenges/Focus Area | Reference(s) |

|---|---|---|---|---|

| Direct Phosphorylation | p-Nitrophenol, Phosphorus Oxychloride (POCl₃) | Direct formation of the phosphonic acid. | Requires strict anhydrous conditions; potential for byproducts. | |